molecular formula C11H12ClIO2 B14050792 1-Chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one

1-Chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one

Cat. No.: B14050792
M. Wt: 338.57 g/mol
InChI Key: LKXXQHXFQGVKJV-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one is an organic compound with the molecular formula C11H12ClIO2 and a molecular weight of 338.57 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and an iodine atom attached to a phenyl ring, along with a propan-2-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one typically involves the reaction of 2-ethoxy-4-iodophenyl ketone with a chlorinating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the chlorination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using advanced equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to modulation of biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one is unique due to the presence of both ethoxy and iodine groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C11H12ClIO2

Molecular Weight

338.57 g/mol

IUPAC Name

1-chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one

InChI

InChI=1S/C11H12ClIO2/c1-3-15-10-6-8(13)4-5-9(10)11(12)7(2)14/h4-6,11H,3H2,1-2H3

InChI Key

LKXXQHXFQGVKJV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)I)C(C(=O)C)Cl

Origin of Product

United States

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